molecular formula C10H18N2O2 B11900391 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate CAS No. 677300-03-7

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate

Cat. No.: B11900391
CAS No.: 677300-03-7
M. Wt: 198.26 g/mol
InChI Key: STBHIZQLVNFHBP-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is known for its unique structure, which includes a nitrogen atom within a bicyclic framework. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate
  • 3,6-Diacetoxytropane
  • 3-Aminotropane

Uniqueness

What sets 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate apart from similar compounds is its specific substitution pattern and the presence of the acetate group. This unique structure can confer distinct biological activities and chemical reactivity, making it valuable for various applications .

Properties

CAS No.

677300-03-7

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

(3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) acetate

InChI

InChI=1S/C10H18N2O2/c1-6(13)14-10-5-8-3-7(11)4-9(10)12(8)2/h7-10H,3-5,11H2,1-2H3

InChI Key

STBHIZQLVNFHBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC(CC1N2C)N

Origin of Product

United States

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